Home > Products > Screening Compounds P8998 > Benzydamine N-oxide hydrogen maleate
Benzydamine N-oxide hydrogen maleate - 72962-60-8

Benzydamine N-oxide hydrogen maleate

Catalog Number: EVT-1665506
CAS Number: 72962-60-8
Molecular Formula: C23H27N3O6
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Benzydamine N-oxide hydrogen maleate is a chemical compound derived from benzydamine, a non-steroidal anti-inflammatory drug. This compound is primarily recognized for its role in the metabolism of benzydamine, which undergoes N-oxygenation through the action of flavin-containing monooxygenases (FMOs). The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various scientific applications.

Source

Benzydamine N-oxide hydrogen maleate can be sourced from chemical suppliers such as Sigma-Aldrich, which provides it for research and pharmaceutical purposes .

Classification

Benzydamine N-oxide hydrogen maleate is classified as a metabolite of benzydamine and falls under the broader category of N-oxygenated compounds. It is significant in pharmacology due to its implications in drug metabolism and therapeutic effects.

Synthesis Analysis

Methods

The synthesis of benzydamine N-oxide can be achieved through several methods, primarily involving enzymatic biotransformation. One effective approach utilizes immobilized enzymes, specifically human flavin-containing monooxygenase 3 (FMO3), in conjunction with glucose dehydrogenase to facilitate the conversion of benzydamine to its N-oxide form.

Technical Details

  1. Enzymatic Biotransformation:
    • The reaction typically occurs under optimized conditions where glucose dehydrogenase regenerates NADPH, essential for the activity of FMO3.
    • In studies, yields of up to 1.2 g/L of benzydamine N-oxide were reported within 9 hours using immobilized enzyme systems .
    • Whole-cell catalysis using genetically modified yeast expressing FMO3 has also been explored, achieving significant product titers within shorter reaction times .
  2. Chemical Synthesis:
    • While enzymatic methods are favored for their specificity and efficiency, chemical synthesis routes may involve oxidation reactions utilizing various oxidizing agents under controlled conditions.
Molecular Structure Analysis

Structure

Benzydamine N-oxide hydrogen maleate has a complex molecular structure characterized by an aromatic amine group that has undergone oxidation. The presence of the maleate moiety contributes to its solubility.

Data

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: Approximately 302.34 g/mol
  • Structural Features: The compound features a nitrogen atom that is bonded to an oxygen atom (N-oxide), indicating its oxidation state.
Chemical Reactions Analysis

Reactions

Benzydamine N-oxide participates in various biochemical pathways primarily involving its formation from benzydamine via N-oxygenation. This reaction is catalyzed by FMOs, which introduce an oxygen atom into the nitrogen atom of the amine group.

Technical Details

  1. N-Oxidation Reaction:
    • The reaction mechanism involves the transfer of an oxygen atom from NADPH through the FMO enzyme system.
    • This process can be influenced by factors such as temperature and pH, with optimal activity observed at specific conditions (e.g., pH 8.4) .
  2. Subsequent Metabolism:
    • Following its formation, benzydamine N-oxide may undergo further metabolic transformations, including potential demethylation reactions mediated by cytochrome P450 enzymes.
Mechanism of Action

Process

The mechanism of action for benzydamine N-oxide involves its role as a metabolite that may contribute to the pharmacological effects of benzydamine. The compound is believed to exhibit anti-inflammatory properties similar to its parent drug.

Data

Research indicates that the metabolic pathways involving benzydamine N-oxide are critical for understanding the drug's efficacy and safety profile. Studies have shown that variations in metabolic rates among different species can affect the pharmacokinetics of benzydamine and its metabolites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water due to the presence of the maleate salt form.

Chemical Properties

Relevant analyses indicate that understanding these properties is crucial for optimizing formulations involving benzydamine N-oxide hydrogen maleate for therapeutic use.

Applications

Scientific Uses

Benzydamine N-oxide hydrogen maleate has several applications in scientific research:

  1. Pharmacokinetic Studies: Used as a marker for studying the metabolism of benzydamine and assessing the activity of FMO enzymes.
  2. Drug Development: Insights into its metabolic pathways can inform drug design and safety evaluations.
  3. Therapeutic Research: Investigated for potential anti-inflammatory effects and other therapeutic applications based on its metabolic profile.
Introduction to Benzydamine N-oxide Hydrogen Maleate in Drug Metabolism

Role as a Primary Metabolite of Benzydamine in Hepatic Biotransformation

Benzydamine N-oxide hydrogen maleate (Chemical name: 1-Benzyl-3-(3-dimethylaminopropoxy)-1H-indazole N-oxide hydrogen maleate) is the dominant oxidative metabolite of the nonsteroidal anti-inflammatory drug benzydamine. Hepatic biotransformation via flavin-containing monooxygenases (FMOs), particularly FMO3, converts >60% of administered benzydamine into this polar metabolite in humans [3] [9]. In vivo studies in rats demonstrate that unconjugated Benzydamine N-oxide constitutes the primary urinary excretion product (exceeding 70% of recovered metabolites), highlighting its metabolic significance [6]. The reaction proceeds via NADPH-dependent oxygen transfer to benzydamine’s tertiary amine group, forming a highly water-soluble N-oxide that facilitates renal clearance [3]. This biotransformation is conserved across mammalian species, though relative contributions of FMO isoforms vary significantly [5].

Table 1: Metabolic Fate of Benzydamine in Mammalian Systems

SpeciesPrimary Metabolic PathwayMajor Urinary MetaboliteRelative Contribution of N-oxidation
HumanFMO3-mediated N-oxidationBenzydamine N-oxide>60%
RatFMO1/FMO3-mediated N-oxidationBenzydamine N-oxide (unconjugated)>70%
RabbitFMO1-mediated N-oxidationBenzydamine N-oxide~50%
DogFMO1-mediated N-oxidationBenzydamine N-oxide>65%

Significance in CYP2C9- and FMO3-Mediated Metabolic Pathways

Benzydamine N-oxide formation serves as a selective marker reaction for FMO3 activity in human liver due to distinct kinetic and biochemical properties:

  • FMO3 Catalysis: Exhibits high affinity for benzydamine (Km = 64.0 ± 8.0 µM) and optimal activity at alkaline pH (pH 8.4). Metabolism is strongly inhibited by FMO-specific agents like methimazole (competitive inhibition) and heat pretreatment (45°C for 5 min without NADPH), which abolishes >95% of activity [3] [9]. Recombinant human FMO3 shows a catalytic efficiency (Vmax/Km) of 0.45 min⁻¹µM⁻¹, substantially exceeding that of other FMO isoforms (FMO4: <0.025 min⁻¹µM⁻¹; FMO5: negligible) [9].

  • CYP2C9 Contribution: Although primarily an FMO3 substrate, benzydamine undergoes minor N-demethylation via CYP2C9 (and CYP2D6) to form N-desmethyl benzydamine. This pathway demonstrates contrasting kinetics (higher Km > 200 µM) and optimal activity at neutral pH (pH 7.4) [2] . CYP-mediated demethylation is selectively inhibited by quinidine and 1-aminobenzotriazole, but unaffected by FMO inhibitors [3].

  • Diagnostic Utility: The differential inhibition profile (methimazole vs. quinidine) and pH-dependent activity provide a robust in vitro assay to distinguish FMO3 from CYP contributions in human liver microsomes [2] [3]. Genetic polymorphisms in FMO3 (e.g., K158 variant) significantly reduce benzydamine N-oxidation velocity (Vmax reduced by >50% in homozygous carriers), confirming its value in pharmacogenetic studies [3].

Table 2: Enzymatic Characteristics of Benzydamine N-oxidation vs. N-demethylation

ParameterFMO3-mediated N-oxidationCYP2C9-mediated N-demethylation
Optimal pH8.47.4
Km (µM)64.0 ± 8.0>200
Vmax (nmol/min/mg)6.9 ± 0.5 (HLM)<1.0 (HLM)
Primary InhibitorMethimazole (competitive)Quinidine (CYP2D6 selective)
Heat SensitivityHighly sensitive (45°C, 5 min)Resistant
Genetic InfluenceStrong (FMO3 polymorphisms)Minimal

Implications for Pharmacokinetic Profiling of Parent Drug Efficacy

The pharmacokinetic behavior of Benzydamine N-oxide directly modulates benzydamine's therapeutic efficacy through three mechanisms:

  • Enterohepatic Recirculation: Conjugated metabolites (likely glucuronides) of benzydamine undergo biliary excretion, followed by intestinal deconjugation and reabsorption. This process prolongs systemic exposure to benzydamine, as liberated parent drug can be re-metabolized to the N-oxide [6].

  • Inflammation-Dependent Distribution: In carrageenan-induced rat paw edema models, Benzydamine N-oxide accumulates significantly in inflamed tissues at concentrations 3-fold higher than in plasma. This preferential partitioning suggests activated transport or altered tissue permeability at inflammation sites [6].

  • Bioactivation Pathway: Orally administered Benzydamine N-oxide hydrogen maleate demonstrates ~67% of the anti-edematous activity and equivalent analgesic efficacy compared to equimolar benzydamine. This activity stems from systemic reduction back to the parent drug in vivo, effectively serving as a prodrug reservoir [6] [8]. Pharmacokinetic simulations using humanized-liver mice reveal species-dependent clearance differences: humanized models show 100-fold lower clearance estimates than control mice, correlating with higher plasma N-oxide/parent drug ratios observed in humans [1]. These interspecies disparities necessitate careful translation of preclinical metabolite data.

Table 3: Pharmacokinetic Parameters of Benzydamine N-oxide in Disease Models

ParameterHealthy RatsInflammation Model (Carrageenan)Human Simulation (PBPK)
Plasma Tmax (h)1.52.01.8 (simulated)
Tissue Penetration (AUCtissue/plasma)0.8 (muscle)3.1 (inflamed paw)Not determined
Metabolic Clearance (mL/min/kg)15.29.80.15 (humanized mice)
Relative Anti-edematous ActivityNot applicable67% (vs. parent drug)Not applicable

Properties

CAS Number

72962-60-8

Product Name

Benzydamine N-oxide hydrogen maleate

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;(Z)-but-2-enedioic acid

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C19H23N3O2.C4H4O4/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;5-3(6)1-2-4(7)8/h3-7,9-12H,8,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

QFAFNBZWRXPMSY-BTJKTKAUSA-N

SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.